![molecular formula C24H19F3N2O2S B2419365 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1226428-31-4](/img/structure/B2419365.png)
1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic acids as building blocks and synthetic intermediates . The reaction conditions for the synthesis of similar compounds often involve aromatic diamine, HCl, 2-ethoxyethanol at 100 °C for 2 hours, followed by the addition of 4-carboxyphenylboronic acid or 3-carboxyphenylboronic acid, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM), 2-ethoxyethanol at room temperature for 18 hours .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : The preparation of compounds related to 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole involves various synthesis techniques. For instance, the synthesis of related imidazole derivatives such as 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole showcases the process of synthesis along with the use of elemental analysis, IR spectrum, and NMR for composition and molecular structure determination (Banu et al., 2013).
Crystal Structure Analysis : The structural elucidation of compounds similar to 1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole, such as 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole, is achieved through crystallography and NMR. This includes analysis of intramolecular hydrogen bonds and crystal packing governed by intermolecular interactions (Huang Jin-qing, 2009).
Pharmacological Research
- Antiarthritic and Analgesic Activity : Research on analogues of this compound, such as 4,5-diaryl-2-(substituted thio)-1H-imidazoles, demonstrates their potential as antiinflammatory and analgesic agents. Some of these analogues have shown to be more potent than conventional drugs in certain assays (Sharpe et al., 1985).
Optical and Material Science Applications
Non-Linear Optical Materials : The study of derivatives like 1-(2,4-difluorobenzyl)-2-(2,4-difluorophenyl)-6-methyl-1H-benzo[d]imidazole suggests their utility as non-linear optical materials. Their significant hyperpolarizabilities and microscopic NLO behavior make them promising candidates for various NLO devices (Manikandan et al., 2019).
Fluorescent Probes and Sensors : Imidazole derivatives have applications as fluorescent probes and sensors. For instance, a Y-shaped fluorophore with an imidazole ring core was synthesized and utilized as a ratiometric fluorescent sensor for fluoride anion, showcasing the versatility of imidazole derivatives in sensing applications (Zhang et al., 2008).
properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2O2S/c1-30-20-10-4-17(5-11-20)22-14-28-24(32-15-16-2-6-18(25)7-3-16)29(22)19-8-12-21(13-9-19)31-23(26)27/h2-14,23H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTAMUCIWAPTGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(difluoromethoxy)phenyl)-2-((4-fluorobenzyl)thio)-5-(4-methoxyphenyl)-1H-imidazole |
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